

1,2-O-Isopropylidene-beta-D-fructopyranose structural characterization

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Compound of Interest

Compound Name: *1,2-O-Isopropylidene-beta-D-fructopyranose*

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An In-depth Technical Guide to the Structural Characterization of 1,2-O-Isopropylidene- β -D-fructopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 1,2-O-Isopropylidene- β -D-fructopyranose, a key selectively protected carbohydrate intermediate. While this compound is significant in synthetic carbohydrate chemistry, its isolation and detailed characterization present challenges due to its nature as a kinetically favored product.^[1] This guide outlines the general methodologies for its synthesis and purification and delves into the primary analytical techniques for its structural elucidation. Given the scarcity of specific published data for this exact isomer, representative data from closely related and well-characterized analogs are presented to provide a valuable comparative framework.

Synthesis and Purification

The synthesis of 1,2-O-Isopropylidene- β -D-fructopyranose is typically achieved through the reaction of D-fructose with an isopropylidene protecting group source, such as 2,2-dimethoxypropane or acetone, under acidic catalysis.^[1] The reaction conditions are carefully controlled to favor the formation of the kinetic 1,2-O-isopropylidene product over the thermodynamically more stable 2,3:4,5-di-O-isopropylidene- β -D-fructopyranose.

Purification of the target compound from the reaction mixture is commonly performed by crystallization. The crude product is often recrystallized from solvent systems like hexane-diethyl ether or dichloromethane-hexane to yield colorless needles.[1]

Structural Characterization Techniques

The structural confirmation of 1,2-O-Isopropylidene- β -D-fructopyranose relies on a combination of spectroscopic and crystallographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. For 1,2-O-Isopropylidene- β -D-fructopyranose, ^1H and ^{13}C NMR are essential for confirming the presence of the isopropylidene group and determining its regiochemistry on the fructopyranose ring. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for the complete assignment of all proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can offer insights into the structure of the molecule, although detailed fragmentation studies for this specific isomer are not widely published.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the conformation of the molecule in the solid state. Obtaining suitable single crystals is a prerequisite for this technique.

Quantitative Data

Due to the limited availability of specific quantitative data for 1,2-O-Isopropylidene- β -D-fructopyranose in the literature, the following tables present data for closely related and well-characterized analogs to serve as a reference.

Table 1: Representative ^1H and ^{13}C NMR Chemical Shifts for a Protected Fructopyranose Derivative.

Data presented are representative and may vary based on solvent and experimental conditions.

Atom	^1H Chemical Shift (ppm)	^{13}C Chemical Shift (ppm)
Fructopyranose Ring		
H-1a, H-1b	~3.5 - 4.0	~64
H-3	~4.0 - 4.5	~75
H-4	~3.8 - 4.3	~70
H-5	~3.7 - 4.2	~81
H-6a, H-6b	~3.6 - 3.9	~63
Isopropylidene Group		
CH_3	~1.3 - 1.5	~25 - 27
$\text{C}(\text{CH}_3)_2$	-	~110 - 112

Table 2: Crystallographic Data for 3-O-Benzoyl-1,2-O-isopropylidene- β -d-fructopyranose (A Closely Related Derivative).

Parameter	Value
Chemical Formula	C ₁₆ H ₂₀ O ₇
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
a (Å)	6.0932 (2)
b (Å)	12.0624 (5)
c (Å)	21.9681 (9)
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	1615.11 (11)
Z	4

Experimental Protocols

The following are generalized experimental protocols for the structural characterization of protected carbohydrates like 1,2-O-Isopropylidene-β-D-fructopyranose.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.
- **Data Acquisition:** Acquire ¹H, ¹³C{¹H}, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Processing:** Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction.
- **Spectral Analysis:** Assign the proton and carbon signals starting from characteristic signals (e.g., anomeric protons, isopropylidene methyl groups) and using the correlations observed

in the 2D spectra to elucidate the complete structure.

Mass Spectrometry

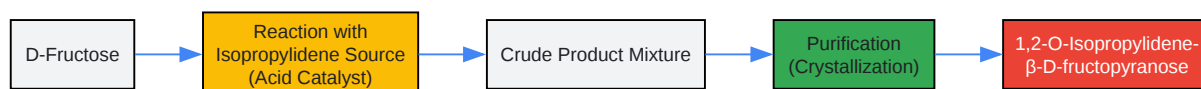
- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- **Ionization:** Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
- **Data Acquisition:** Acquire the full scan mass spectrum to determine the molecular weight. For structural information, perform tandem MS (MS/MS) experiments by selecting the molecular ion and inducing fragmentation.
- **Data Analysis:** Analyze the mass-to-charge ratios of the parent and fragment ions to confirm the elemental composition and propose fragmentation pathways that are consistent with the expected structure.

Single-Crystal X-ray Crystallography

- **Crystal Growth:** Grow single crystals of the compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a solvent from a saturated solution or by vapor diffusion.
- **Crystal Mounting:** Mount a suitable single crystal on a goniometer head.
- **Data Collection:** Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α) and detector.
- **Structure Solution and Refinement:** Process the diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure.

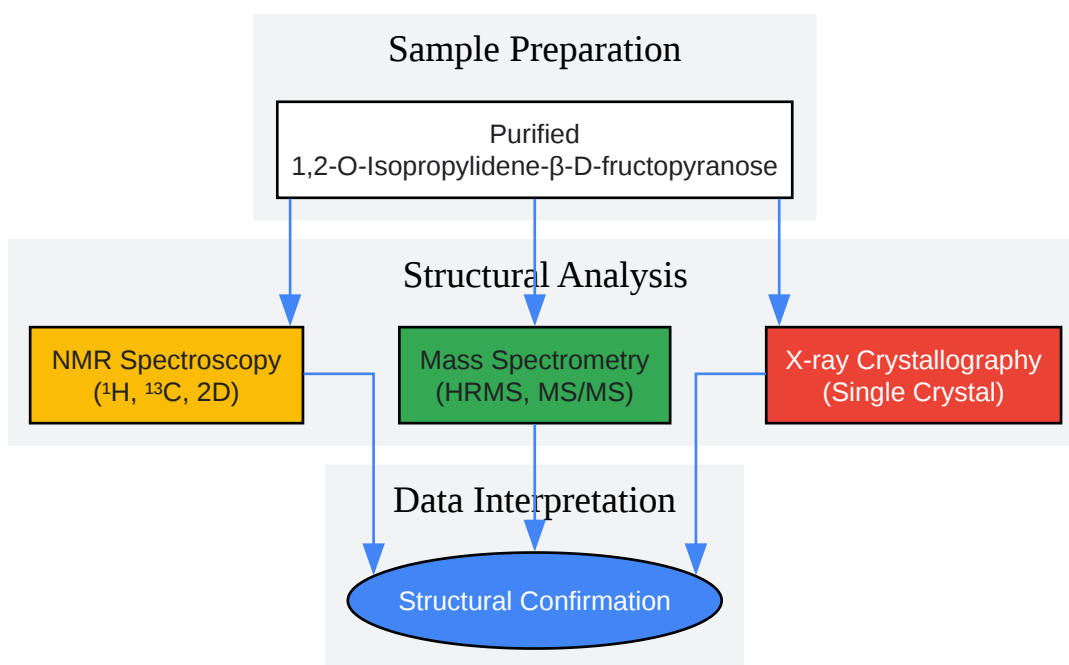
Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of 1,2-O-Isopropylidene- β -D-fructopyranose.



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Caption: Synthetic workflow for 1,2-O-Isopropylidene- β -D-fructopyranose.



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Caption: Experimental workflow for structural characterization.

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References

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